Cas no 172078-30-7 (1H-Indole,6-fluoro-2,3-dihydro-7-methyl-)

1H-Indole,6-fluoro-2,3-dihydro-7-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole,6-fluoro-2,3-dihydro-7-methyl-
- 1H-Indole,6-fluoro-2,3-dihydro-7-methyl-(9CI)
- 6-fluoro-7-methyl-2,3-dihydro-1H-indole
- AKOS010900338
- SCHEMBL8644587
- SLCVFCQRQAFQHT-UHFFFAOYSA-N
- EN300-1145511
- 6-fluoro-7-methyl-indoline
- 6-Fluoro-7-methylindoline
- 172078-30-7
-
- Inchi: InChI=1S/C9H10FN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-3,11H,4-5H2,1H3
- InChI Key: SLCVFCQRQAFQHT-UHFFFAOYSA-N
- SMILES: FC1C(C)=C2C(CCN2)=CC=1
Computed Properties
- Exact Mass: 151.08
- Monoisotopic Mass: 151.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
- XLogP3: 2.4
1H-Indole,6-fluoro-2,3-dihydro-7-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1145511-0.5g |
6-fluoro-7-methyl-2,3-dihydro-1H-indole |
172078-30-7 | 0.5g |
$849.0 | 2023-06-09 | ||
Enamine | EN300-1145511-5.0g |
6-fluoro-7-methyl-2,3-dihydro-1H-indole |
172078-30-7 | 5g |
$2566.0 | 2023-06-09 | ||
Enamine | EN300-1145511-0.05g |
6-fluoro-7-methyl-2,3-dihydro-1H-indole |
172078-30-7 | 0.05g |
$744.0 | 2023-06-09 | ||
Enamine | EN300-1145511-2.5g |
6-fluoro-7-methyl-2,3-dihydro-1H-indole |
172078-30-7 | 2.5g |
$1735.0 | 2023-06-09 | ||
Enamine | EN300-1145511-0.25g |
6-fluoro-7-methyl-2,3-dihydro-1H-indole |
172078-30-7 | 0.25g |
$814.0 | 2023-06-09 | ||
Enamine | EN300-1145511-1.0g |
6-fluoro-7-methyl-2,3-dihydro-1H-indole |
172078-30-7 | 1g |
$884.0 | 2023-06-09 | ||
Enamine | EN300-1145511-10.0g |
6-fluoro-7-methyl-2,3-dihydro-1H-indole |
172078-30-7 | 10g |
$3807.0 | 2023-06-09 | ||
Enamine | EN300-1145511-0.1g |
6-fluoro-7-methyl-2,3-dihydro-1H-indole |
172078-30-7 | 0.1g |
$779.0 | 2023-06-09 |
1H-Indole,6-fluoro-2,3-dihydro-7-methyl- Related Literature
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
Additional information on 1H-Indole,6-fluoro-2,3-dihydro-7-methyl-
1H-Indole,6-fluoro-2,3-dihydro-7-methyl- (CAS No. 172078-30-7): A Comprehensive Overview of Its Applications and Recent Research Findings
The compound 1H-Indole,6-fluoro-2,3-dihydro-7-methyl- (CAS No. 172078-30-7) represents a significant molecule in the realm of pharmaceutical chemistry and medicinal research. Its unique structural features, characterized by a fluoro-substituted indole core, have garnered considerable attention due to its potential biological activities and synthetic utility. This introduction delves into the compound's chemical properties, its applications in drug development, and the latest research findings that underscore its importance in modern medicinal chemistry.
The molecular structure of 1H-Indole,6-fluoro-2,3-dihydro-7-methyl- (CAS No. 172078-30-7) consists of a fused heterocyclic system with a fluorine atom at the 6-position and a methyl group at the 7-position. This arrangement contributes to its distinct electronic and steric properties, making it a versatile scaffold for designing novel bioactive molecules. The presence of the fluoro group, in particular, is well-known for its ability to modulate metabolic stability, lipophilicity, and binding affinity in drug candidates.
In recent years, there has been a growing interest in fluorinated indole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds exhibit potential as antimicrobial agents, anti-inflammatory agents, and even as precursors to more complex pharmacophores. The< strong>1H-Indole,6-fluoro-2,3-dihydro-7-methyl- (CAS No. 172078-30-7) molecule has been explored in several preclinical studies as a lead compound for further optimization.
One of the most compelling aspects of this compound is its role in the development of targeted therapies. The fluoro-substituent enhances the compound's interaction with biological targets by improving its binding affinity and selectivity. This property is particularly valuable in the context of designing drugs that must navigate complex biological systems while minimizing off-target effects. Recent research has highlighted the compound's potential as an inhibitor of certain kinases and enzymes involved in cancer pathways.
The synthetic pathways for 1H-Indole,6-fluoro-2,3-dihydro-7-methyl- (CAS No. 172078-30-7) have also been extensively studied. Researchers have developed efficient synthetic routes that allow for scalable production of this compound for both research and commercial purposes. These methods often involve multi-step organic transformations that highlight the compound's synthetic versatility. The development of such methodologies is crucial for enabling further exploration of its pharmacological properties.
The pharmacokinetic profile of 1H-Indole,6-fluoro-2,3-dihydro-7-methyl- (CAS No. 172078-30-7) has been another area of focus. Studies have shown that fluorinated indoles can exhibit favorable pharmacokinetic properties, including improved oral bioavailability and prolonged half-life. These characteristics make them attractive candidates for therapeutic applications where sustained drug delivery is desired. Additionally, the metabolic stability imparted by the fluoro group can reduce the need for frequent dosing, enhancing patient compliance.
In conclusion, 1H-Indole,6-fluoro-2,3-dihydro-7-methyl- (CAS No. 172078-30-7) stands out as a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and demonstrated biological activities make it a valuable scaffold for designing new drugs targeting various diseases. As research continues to uncover new applications and synthetic strategies for this molecule, its importance in medicinal chemistry is likely to grow even further.
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